
N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
The compound N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide and a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide are detailed, which share the benzamide moiety with the compound . Additionally, the synthesis and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide are reported , indicating a trend in the exploration of amide-containing heterocycles for potential biological activities.
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, starting from readily available starting materials. For example, the synthesis of the 4-bromophenyl analog involves the use of IR, H and C-NMR, mass spectrometry, and elemental analysis to confirm the structure . The synthesis of the indazole derivative is achieved by condensation of isocyanato compounds with amines, followed by cyclization . These methods could potentially be adapted for the synthesis of N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide.
Molecular Structure Analysis
The molecular structures of the compounds in the papers are determined using X-ray diffraction techniques, which provide precise information about the crystal system, space group, and lattice constants . The intramolecular hydrogen bonding patterns are also identified, which are crucial for the stability and conformation of the molecules . These techniques would be applicable for analyzing the molecular structure of N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for the compound of interest. However, they do discuss the reactivity of similar compounds. For instance, the antioxidant properties of the methoxyphenyl benzamide are determined using DPPH free radical scavenging tests , and the indazole derivative shows inhibition of cancer cell proliferation . These studies suggest that N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide could also be subjected to similar reactivity and biological activity tests.
Physical and Chemical Properties Analysis
The physical and chemical properties such as IR spectroscopy, NMR, mass spectrometry, and elemental analysis are used to characterize the compounds . Theoretical calculations, including density functional theory (DFT), are employed to predict the electronic properties, such as HOMO and LUMO energies, and to estimate the chemical reactivity through molecular electrostatic potential (MEP) surface maps . These methods would be essential for a comprehensive analysis of the physical and chemical properties of N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
-
Scientific Field: Biochemistry
- Application : Inhibition of tyrosinase .
- Method : Natural and synthetic flavonoid derivatives are studied for their potential as tyrosinase inhibitors .
- Results : The position of ring substituents and their interaction with tyrosinase could be correlated with their effectiveness or lack thereof against inhibiting the enzyme .
- Scientific Field: Organic Chemistry
- Application : Synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method : Molecular structures of similar compounds are synthesized via Schiff bases reduction route .
- Results : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment.
Orientations Futures
The study and application of this compound would depend on its intended use. If it’s a potential drug, future research might focus on studying its pharmacological effects, optimizing its synthesis, and evaluating its safety and efficacy in clinical trials.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and experimental data would be needed.
Propriétés
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-9-11(17)6-7-12(14)18-16(19)15-8-10-4-2-3-5-13(10)21-15/h2-9H,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONPKGRNCLCEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350194 | |
| Record name | Benzofuran-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide | |
CAS RN |
335210-03-2 | |
| Record name | Benzofuran-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



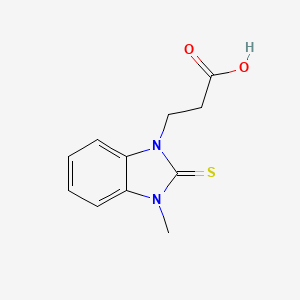
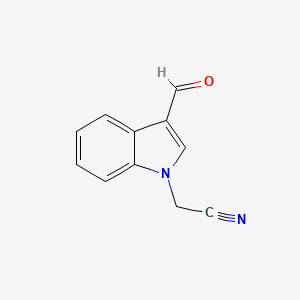
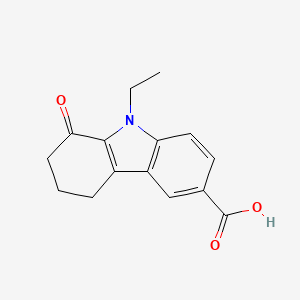
![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)
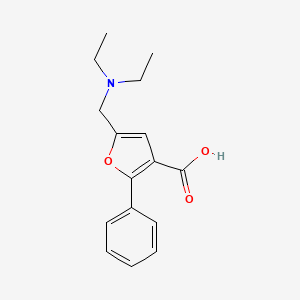

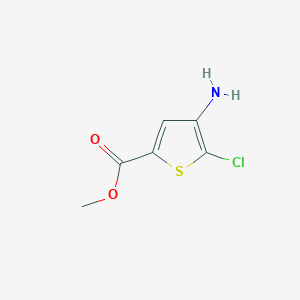
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)


![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)